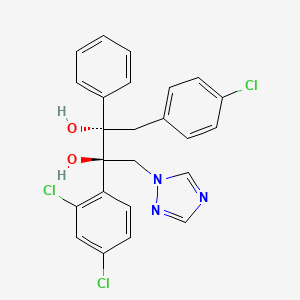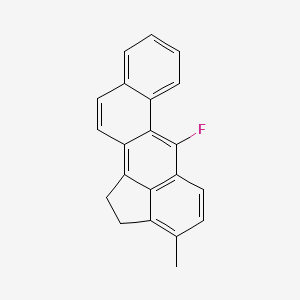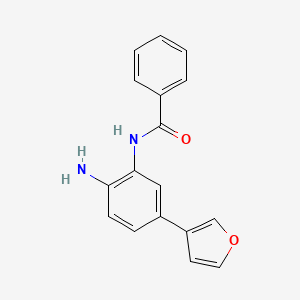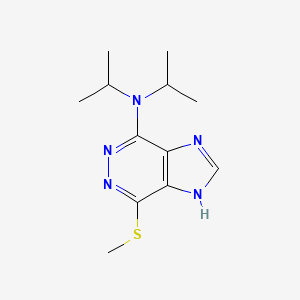
Sodium 2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-481-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of EINECS 298-481-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of EINECS 298-481-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and sustainably.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 298-481-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving EINECS 298-481-7 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 298-481-7 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Applications De Recherche Scientifique
EINECS 298-481-7 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and interactions. In medicine, EINECS 298-481-7 is explored for its potential therapeutic effects and as a precursor for drug development. Additionally, the compound has industrial applications, including its use as a raw material in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of EINECS 298-481-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: EINECS 298-481-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may have overlapping applications. Some of the similar compounds include:
- EINECS 203-770-8 (amyl nitrite)
- EINECS 234-985-5 (bismuth tetroxide)
- EINECS 239-934-0 (mercurous oxide)
Uniqueness: What sets EINECS 298-481-7 apart from these similar compounds is its unique combination of properties and applications. While other compounds may share certain characteristics, EINECS 298-481-7’s specific structure and reactivity make it particularly valuable for certain scientific and industrial applications.
Propriétés
Numéro CAS |
93805-01-7 |
|---|---|
Formule moléculaire |
C19H17N4NaO3 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
sodium;2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C19H18N4O3.Na/c1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h4-11,17H,3H2,1-2H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
SJACULLOQZUZJS-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC=CC=C1N2C(=O)C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


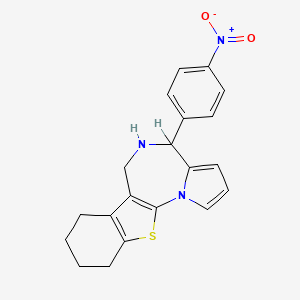
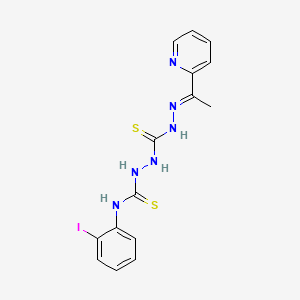

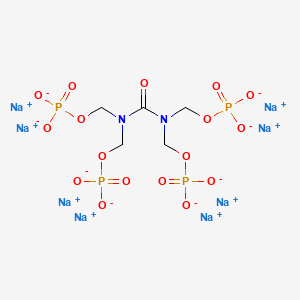
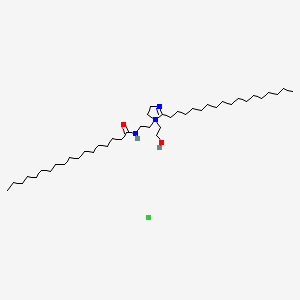


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)
